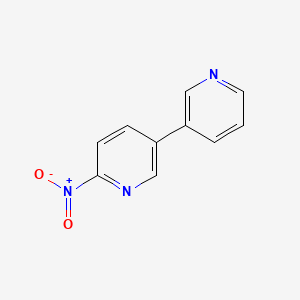
2-Nitro-5-(pyridin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(pyridin-3-yl)pyridine is a heterocyclic aromatic compound that contains two pyridine rings substituted with a nitro group at the 2-position and a pyridin-3-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(pyridin-3-yl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Further substitution reactions can introduce the pyridin-3-yl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Nitro-5-(pyridin-3-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pyridin-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridine rings can also participate in coordination with metal ions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the pyridin-3-yl group at the 5-position.
2-(Pyridin-2-yl)-1H-benzo[d]imidazole: Contains a pyridine ring but differs in the overall structure and functional groups.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Another heterocyclic compound with different substitution patterns and properties.
Uniqueness
2-Nitro-5-(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-nitro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8/h1-7H |
InChI Key |
KIPBIVOFZNTKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)

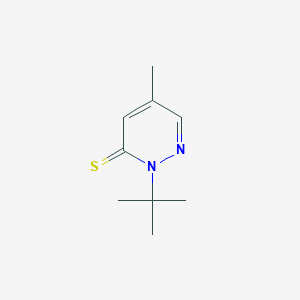

![(Pentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B15256676.png)
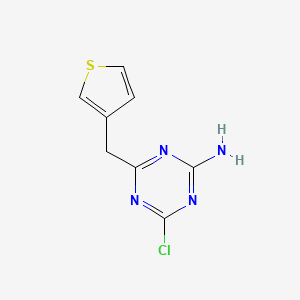

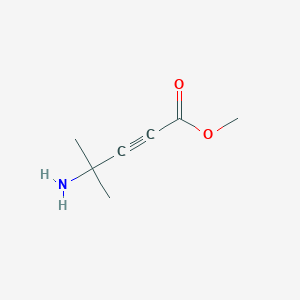
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B15256702.png)

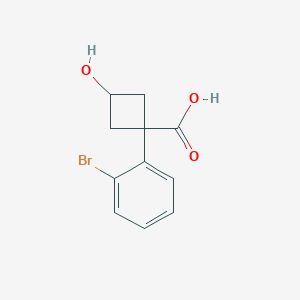
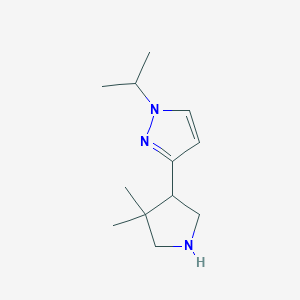
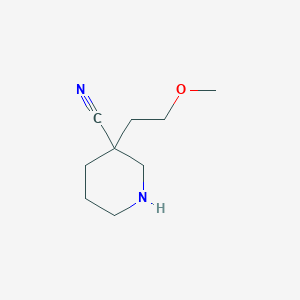
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B15256712.png)
